Acetamide, N-(phenylmethylene)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamide, N-(phenylmethylene)- can be synthesized through the condensation reaction between acetamide and benzaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for Acetamide, N-(phenylmethylene)- are not well-documented, the general approach involves similar condensation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of N-benzylacetamide.
Substitution: Formation of substituted benzylideneacetamides.
Scientific Research Applications
Acetamide, N-(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(phenylmethylene)- involves its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the phenylmethylene group can engage in aromatic interactions. These interactions can influence the compound’s biological activity and reactivity.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler derivative without the phenylmethylene group.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen.
Benzamide: Contains a benzoyl group instead of a phenylmethylene group.
Uniqueness
Acetamide, N-(phenylmethylene)- is unique due to the presence of both the acetamide and phenylmethylene groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
37800-54-7 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
N-benzylideneacetamide |
InChI |
InChI=1S/C9H9NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
GSCHGJHGWHYVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
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